molecular formula C14H10F2O B13610373 1-Biphenyl-2-yl-2,2-difluoro-ethanone

1-Biphenyl-2-yl-2,2-difluoro-ethanone

Cat. No.: B13610373
M. Wt: 232.22 g/mol
InChI Key: PTXUHOWMVISYQT-UHFFFAOYSA-N
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Description

1-Biphenyl-2-yl-2,2-difluoro-ethanone is a chemical compound characterized by the presence of a biphenyl group and two fluorine atoms attached to an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Biphenyl-2-yl-2,2-difluoro-ethanone can be synthesized through various methods, including the Suzuki–Miyaura cross-coupling reaction. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Biphenyl-2-yl-2,2-difluoro-ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) under acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-Biphenyl-2-yl-2,2-difluoro-ethanone involves its interaction with specific molecular targets and pathways. The biphenyl group can interact with various enzymes and receptors, modulating their activity and leading to desired biological effects. The presence of fluorine atoms enhances the compound’s stability and bioavailability, making it a valuable candidate for drug development .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H10F2O

Molecular Weight

232.22 g/mol

IUPAC Name

2,2-difluoro-1-(2-phenylphenyl)ethanone

InChI

InChI=1S/C14H10F2O/c15-14(16)13(17)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,14H

InChI Key

PTXUHOWMVISYQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)C(F)F

Origin of Product

United States

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